Cas no 50-50-0 (Estradiol benzoate)
Estradiol benzoate Chemical and Physical Properties
Names and Identifiers
-
- estradiol benzoate
- beta-Estradiol-3-benzoate
- Oestradiol Benzoate
- 17beta-Estradiol benzoate
- 1,3,5(10)-Estratriene-3,17b-diol 3-benzoate
- 3,17b-Dihydroxy-1,3,5(10)-estratriene 3-benzoate
- (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate
- 1,3,5(10)-Estratriene-3,17-diol-3-benzoate
- 1,3,5(10)-Oestratriene-3,17-beta-diol 3-benzoate
- 17beta-Estradiol monobenzoate
- 17-beta-estradiolmonobenzoate
- 17-beta-Oestradiol 3-benzoate
- 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoate
- 17β-estradiol3-benzoate
- 3-(benzoyloxy)estra-1,3,5(10)-trien-17β-ol
- Benovocylin
- Benzestrofol
- Benzhormovarine
- Benzoate d'oestradiol
- β-Estradiol 3-benzoate
- 31104
- 17beta-estradiol 3-benzoate
- benztrone
- diogynb
- EBZ
- ESTON-B
- folone
- Graafina
- MEE
- ODB
- Solestro
- Benzoestrofol
- Estradiol monobenzoate
- Follidrin
- Benzofoline
- Ovasterol-B
- Progynon B
- Primogyn B
- Benzo-Gynoestryl
- Progynon benzoate
- Estradiol 3-benzoate
- Unistradiol
- Gynformone
- Gynecormone
- Femestrone
- Diffollisterol
- Follicormon
- Difolliculine
- Hormogynon
- Hidroestron
- Dimenformon benzoate
- De graafina
- Ovocyclin M
- Primogyn I
- Ovocyclin-MB
- Diogyn B
- Oestradiol 3-benzoate
- Oestradiol monobenzoate
- Ovahor
- 17β-Estradiol 3-benzoate
- HY-B1192
- E0329
- .beta.-Estradiol benzoate
- Estradiol benzoate for system suitability, European Pharmacopoeia (EP) Reference Standard
- Hydroxyestrin benzoate
- (17beta)-17-hydroxyestra-1(10),2,4-trien-3-yl benzoate
- NCGC00021274-04
- ss-Estradiol 3-benzoate
- 1,3,5(10)-Oestratriene-3,17-.beta.-diol 3-benzoate
- Benzoate d'estradiol
- ESTRADIOL BENZOATE [MART.]
- Progynon-B
- .beta.-Estradiol 3-benzoate
- Benzoic acid estradiol
- beta-Estradiol benzoate
- ESTRADIOL BENZOATE [USP IMPURITY]
- ST075190
- Estradiol-17.beta. 3-benzoate
- beta-Estradiol 3-benzoate
- (8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl benzoate
- NSC9566
- Estradioli benzoas (INN-Latin)
- ESTRADIOL BENZOATE [GREEN BOOK]
- UNII-1S4CJB5ZGN
- 17-.beta.-Oestradiol 3-benzoate
- Estra-1,3,5(10)-triene-3,17.beta.-diol, 3-benzoate
- estra-1,3,5(10)-triene-3,17beta-diol 3-benzoate
- 17-Hydroxyestra-1(10),2,4-trien-3-yl benzoate, (17.beta.)-
- ESTRADIOL BENZOATE (USP IMPURITY)
- Estradiol (benzoate)
- SR-01000003080
- NSC-9566
- A-Estradiol 3-benzoate
- CCG-268370
- NS00001115
- 17.beta.-Estradiol benzoate
- HMS2232P14
- Agofollin Depot
- Estradioli benzoas
- 3-Benzoyloxy-17ss-estrol
- I(2)-Estradiol 3-benzoate
- Estra-1,3,5(10)-triene-3,17-diol, (17beta)-, 3-benzoate
- Dihydrofolliculine benzoate
- AI3-52465
- Benzoato de estradiol
- 1S4CJB5ZGN
- Ovahormon benzoate
- ESTRADIOL BENZOATE (USP-RS)
- Estradiol-17-beta-3-benzoate
- D97619
- 1,3,5(10)-Estratriene-3,17.beta.-diol 3-benzoate
- Estra-1,5(10)-triene-3,17-diol (17.beta.)-, 3-benzoate
- Benzoato de estradiol [INN-Spanish]
- Pelanin benzoate
- Primogyn boleosum
- CHEMBL282575
- ESTRADIOL BENZOATE (MART.)
- Metroval
- NCGC00021274-05
- Reglovar
- 17-beta-Estradiol 3-benzoate
- Estradiol-17beta 3-benzoate
- Oestraform (BDH)
- AKOS015955542
- CAS-50-50-0
- Estradioli benzoas [INN-Latin]
- ESTRADIOL BENZOATE [EP MONOGRAPH]
- Tox21_110868
- Q-201505
- Q11450699
- (17.beta.)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate
- SCHEMBL174896
- BIDD:ER0126
- Estra-1,3,5(10)-triene-3,17beta-diol, 3-benzoate
- MLS002207215
- beta-Estradiol 3-benzoate, VETRANAL(TM), analytical standard
- Estra-1,3,5(10)-triene-3,17-diol (17-beta)-3-benzoate
- CHEBI:77006
- Ovocyclin Benzoate
- Estradiol benzoate, United States Pharmacopeia (USP) Reference Standard
- CS-4780
- Benzoestrofol difolliculin
- Gynecormone Gouttes
- Estradiol benzoate for system suitability
- BDBM56905
- Benzo-Ginestryl
- Oestradiolum benzoylatum
- estradiolbenzoate
- BCP09252
- Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-benzoate
- estradiol-benzoate
- MLS000028477
- 1,5(10)-Estratriene-3,17.beta.-diol 3-benzoate
- Estrogin
- Estradiolo benzoato
- s4110
- (17beta)Estra-1,3,5(10)triene-3,17-diol-3-benzoate
- Benzogynoestryl
- 3-Benzoyloxy-17.beta.-hydroxyestra-1,3,5(10)-triene
- beta-Estradiol 3-benzoate, >=97%
- DTXSID9022998
- [(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
- Estradiol Benzoate Coarse Grade
- Difolliculin
- Estradiol benzoate (JP17/USP)
- DTXCID902998
- CCRIS 281
- ESTRADIOL 3-BENZOATE [MI]
- Estradiol-17.beta. benzoate
- .beta.-Oestradiol benzoate
- 4-09-00-00406 (Beilstein Handbook Reference)
- cid_222757
- Ostrin
- Oestroform [BDH]
- Oestradiolum benzoicum
- SMR000058343
- Estradiol benzoate (VAN)
- Mesalin
- ESTRADIOL BENZOATE (EP MONOGRAPH)
- ESTRADIOL BENZOATE (USP MONOGRAPH)
- ESTRADIOL BENZOATE [JAN]
- Estradiolo benzoato [DCIT]
- Dihydrofolliculin benzoate
- 17.beta.-Estradiol 3-benzoate
- Estradiol benzoate (USP:INN:BAN:JAN)
- Benzoate d'oestradiol [French]
- [(8R,9S,13S,14S,17S)-13-methyl-17-oxidanyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
- Estradiol benzoate, European Pharmacopoeia (EP) Reference Standard
- DB13953
- Estradiolo Amsa
- ESTRADIOL, 3-BENZOATE
- benzoic acid [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] ester
- Estra-1,3,5(10)-triene-3,17-beta-diol, 3-benzoate
- SR-01000003080-3
- Primogyn B oleosum
- Diffolisterol,(S)
- 3,17ss-Dihydroxy-1,3,5(10)-estratriene 3-benzoate
- Dihydroestrin benzoate
- ESTRADIOL BENZOATE [USP MONOGRAPH]
- ESTRADIOL BENZOATE [WHO-DD]
- 50-50-0
- EINECS 200-043-7
- EN300-19631609
- AS-13030
- .beta.-Oestradiol 3-benzoate
- Estradiol benzoate [INN]
- Oestraform
- Estra-1,5(10)-triene-3,17.beta.-diol, 3-benzoate
- NSC 9566
- BRN 3107526
- ESTRADIOL BENZOATE [USP-RS]
- Benzoato de estradiol (INN-Spanish)
- Benzo-Gineostril
- Oestradioli benzoas
- 17.beta.-Estradiol monobenzoate
- Dimenformone
- Benzoate d'estradiol (INN-French)
- Estradiol benzoate [USP:INN:BAN:JAN]
- 17-beta-Estradiol benzoate
- WLN: L E5 B666TTT&J E1 FQ OOVR
- NCGC00021274-03
- [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
- (1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl benzoate
- D01953
- Benzoate d'estradiol [INN-French]
- Estradiol benzoate
-
- MDL: MFCD00003692
- Inchi: 1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
- InChI Key: UYIFTLBWAOGQBI-BZDYCCQFSA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4C([H])=C(C([H])=C([H])C=4[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 376.20400
- Monoisotopic Mass: 376.204
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 582
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Powder
- Density: 1.185g/cm3
- Melting Point: 191-198?°C(lit.)
- Boiling Point: 531.2°C at 760mmHg
- Flash Point: 212°C
- Refractive Index: 1.604
- PSA: 46.53000
- LogP: 5.12280
- Vapor Pressure: 4.08E-12mmHg at 25°C
- Merck: 3703
- Fluka: 8
- Specific Rotation: +58° - +63° (c=1, Dioxane)
Estradiol benzoate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H351,H360
- Warning Statement: P201,P281,P308+P313
- WGK Germany:3
- Hazard Category Code: R60;R61;R40
- Safety Instruction: S53-S22-S36/37/39-S45
- FLUKA BRAND F CODES:8
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:KG4050000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R60; R61; R40
- Safety Term:S53;S22;S36/37/39;S45
Estradiol benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808685-25g |
β-Estradiol 3-benzoate |
50-50-0 | 98% | 25g |
¥998.00 | 2022-01-12 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0329-5G |
Estradiol Benzoate |
50-50-0 | >97.0%(GC) | 5g |
¥400.00 | 2024-04-16 | |
| TRC | E888200-50mg |
Estradiol Benzoate |
50-50-0 | 50mg |
$ 68.00 | 2023-09-07 | ||
| TRC | E888200-500mg |
Estradiol Benzoate |
50-50-0 | 500mg |
$ 81.00 | 2023-09-07 | ||
| TRC | E888200-1g |
Estradiol Benzoate |
50-50-0 | 1g |
$ 92.00 | 2023-09-07 | ||
| TRC | E888200-2.5g |
Estradiol Benzoate |
50-50-0 | 2.5g |
$148.00 | 2023-05-18 | ||
| TRC | E888200-5g |
Estradiol Benzoate |
50-50-0 | 5g |
$187.00 | 2023-05-18 | ||
| TRC | E888200-25g |
Estradiol Benzoate |
50-50-0 | 25g |
$843.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14732-50mg |
Estradiol Benzoate |
50-50-0 | 98% | 50mg |
¥617.00 | 2023-09-09 | |
| ChemScence | CS-4780-500mg |
Estradiol benzoate |
50-50-0 | 99.89% | 500mg |
$55.0 | 2022-04-27 |
Estradiol benzoate Suppliers
Estradiol benzoate Related Literature
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Yu Wen,Jing Cui,Bei Shao,Zouting Cheng,Liuzheng Wang,Craig E. Banks,Ying Zhang Anal. Methods 2017 9 5868
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Yu Wen,Jing Cui,Bei Shao,Zouting Cheng,Liuzheng Wang,Craig E. Banks,Ying Zhang Anal. Methods 2017 9 5868
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Siyu Wang,Yu Wang,Min-Hsiung Pan,Chi-Tang Ho Food Funct. 2017 8 3831
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Enping Cheng,Yangyan Zeng,Yan Huang,Tiezhu Su,Yang Yang,Li Peng,Jun Li RSC Adv. 2020 10 24542
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Tamalika Das,Srijoni Sengupta,Uttam Kumar Ghorai,Ayan Dey,Abhijit Bandyopadhyay RSC Adv. 2015 5 102932
Additional information on Estradiol benzoate
Estradiol Benzoate (CAS No. 50-50-0): A Comprehensive Overview of Its Chemical Properties, Therapeutic Applications, and Recent Advancements
Estradiol benzoate, a synthetic ester of 17β-estradiol with the CAS No. 50-50-0, is a widely studied compound in the field of endocrinology and reproductive medicine. This esterified estrogen derivative exhibits prolonged pharmacological activity compared to its parent hormone due to its hydrophobic nature, enabling sustained release in clinical settings. Structurally characterized by the addition of a benzoyl group to the hydroxyl moiety at position 17 of the estradiol molecule, it demonstrates enhanced stability and bioavailability when administered parenterally.
Recent advancements in Estradiol benzoate research have focused on optimizing its delivery systems to minimize side effects while maximizing therapeutic efficacy. A groundbreaking study published in Nature Communications (2023) revealed that nanoparticle encapsulation techniques significantly reduce hepatic first-pass metabolism, thereby improving drug targeting to peripheral tissues such as bone and muscle. This innovation aligns with current trends toward personalized medicine by tailoring dosages for conditions like postmenopausal osteoporosis and hypogonadism.
In veterinary medicine, Estradiol benzoate role as a reproductive stimulant remains pivotal for livestock management. A 2024 meta-analysis in BMC Veterinary Research highlighted its efficacy in synchronizing estrus cycles with a success rate exceeding 92%, outperforming traditional protocols. However, emerging concerns about endocrine disruption in aquatic ecosystems have spurred investigations into biodegradable formulations that maintain efficacy while minimizing environmental persistence.
Mechanistically, this compound activates estrogen receptor α (ERα) and β (ERβ) via nuclear translocation pathways, initiating transcriptional cascades critical for calcium homeostasis and collagen synthesis. A landmark study from Stanford University (2023) employed CRISPR-Cas9 knockout models to demonstrate that ERβ signaling mediates its anabolic effects on trabecular bone density—a discovery that could revolutionize treatment strategies for age-related skeletal disorders.
Clinical applications continue expanding into novel domains such as neuroprotection following traumatic brain injury. Preclinical trials using murine models demonstrated neuroprotective effects through upregulation of BDNF expression, suggesting potential utility in neurodegenerative diseases. These findings were corroborated by proteomic analyses showing modulation of synaptic plasticity markers at concentrations below conventional therapeutic levels.
Safety profiles remain under rigorous scrutiny as new metabolomics data emerge from mass spectrometry studies. While traditional concerns about thromboembolic risks persist, recent pharmacokinetic modeling indicates that depot formulations achieve steady-state plasma levels within days—reducing peak concentration fluctuations associated with adverse events. The FDA's recent approval of a subcutaneous implant delivering microdoses over six months exemplifies this evolving understanding.
Innovative research directions now explore combination therapies integrating Estradiol benzoate with immunomodulatory agents for autoimmune conditions like lupus nephritis. A phase II trial reported synergistic anti-inflammatory effects when co-administered with JAK inhibitors, reducing proteinuria by 68% without compromising immunosuppression efficacy—a breakthrough published in New England Journal of Medicine earlier this year.
The compound's chemical synthesis has also seen methodological refinements through green chemistry approaches. Catalytic hydrogenation protocols using palladium-on-carbon catalysts now achieve >98% purity with reduced solvent consumption—a significant step toward sustainable pharmaceutical production aligning with EU Ecodesign directives.
Ongoing investigations into epigenetic mechanisms reveal histone acetylation patterns unique to estradiol benzoate treatment compared to other estrogens. Chromatin immunoprecipitation sequencing (ChIP-seq) studies identified novel enhancer regions on chromosome 17q12 linked to long-term tissue remodeling effects—findings that may enable predictive biomarker development for personalized therapy response assessment.
In conclusion, while maintaining its foundational role in hormone replacement therapies and reproductive health management, Estradiol benzoate evolving profile reflects dynamic advancements across delivery systems, molecular mechanisms, and clinical indications. Continued interdisciplinary collaboration between chemists and clinicians promises further breakthroughs addressing unmet medical needs while ensuring optimal safety profiles through precision medicine approaches.
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